molecular formula C15H17FN6O2S B2796125 N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide CAS No. 1171411-06-5

N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide

Número de catálogo: B2796125
Número CAS: 1171411-06-5
Peso molecular: 364.4
Clave InChI: VYAFKCGFMRVLSV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a complex organic molecule that islong to the class of organic compounds known as 2,3-diphenylfurans . These are organic heterocyclic compounds that contain a furan ring substituted with a phenyl group only at the C2- and C3-positions .


Synthesis Analysis

The synthesis of similar compounds has been reported in various studies. For instance, a Diels–Alder reaction between key intermediates led to the formation of the correspondent compound, which was then converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . It also contains a furan ring, which is a five-membered ring with four carbon atoms and one oxygen atom .

Aplicaciones Científicas De Investigación

Discovery and Characterization of GPR39 Agonists

A study identified kinase inhibitors, including specific compounds similar to the requested chemical, as novel GPR39 agonists. These compounds, when tested, showed that zinc acts as an allosteric potentiator of small-molecule-induced activation of GPR39. This finding suggests potential applications in studying G protein–coupled receptors and understanding zinc's role in physiological processes (Sato et al., 2016).

Anticancer and Antimicrobial Activities

Research on pyrazolo[3,4-d]pyrimidine derivatives revealed their significant antimicrobial and anticancer activities. Some compounds exhibited higher anticancer activity than reference drugs and demonstrated good to excellent antimicrobial properties. These results indicate the potential for developing new therapeutic agents from this class of compounds (Hafez et al., 2016).

Phosphodiesterase Inhibitors

A series of 6-phenylpyrazolo[3,4-d]pyrimidones were described as specific inhibitors of type V phosphodiesterase. These compounds showed enzymatic and cellular activity, as well as oral antihypertensive activity in vivo, suggesting their application in treating hypertension (Dumaitre & Dodic, 1996).

Synthesis and Evaluation as Anticancer Agents

Another study synthesized a series of pyrazolopyrimidines derivatives, evaluating them as anticancer and anti-5-lipoxygenase agents. The research provided insights into the structure-activity relationship (SAR) for this class of compounds, highlighting their potential in cancer treatment and inflammation control (Rahmouni et al., 2016).

Innovative Synthesis Approaches

Efficient synthesis methods for pyrazolo[3,4-d]pyrimidin-4-ones have been developed using Brønsted-acidic ionic liquids as catalysts. This approach offers a convenient route for preparing these compounds, which could be useful in various pharmaceutical applications (Tavakoli-Hoseini et al., 2011).

Antimicrobial and Antitumor Drugs

The design and synthesis of sulfonamide derivatives incorporating compounds like the one have shown promising results as antitumor agents with low toxicity. This research opens pathways for developing new drugs with enhanced efficacy and reduced side effects (Huang et al., 2001).

Direcciones Futuras

Future research could focus on further modification of the amines in this compound to enhance its antiviral activity . Additionally, more studies are needed to fully understand the synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties of this compound.

Propiedades

IUPAC Name

N-[2-[4-[(4-fluorophenyl)methylamino]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN6O2S/c1-25(23,24)21-6-7-22-15-13(9-20-22)14(18-10-19-15)17-8-11-2-4-12(16)5-3-11/h2-5,9-10,21H,6-8H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYAFKCGFMRVLSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCN1C2=NC=NC(=C2C=N1)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.